2-Bromo-3-fluorobenzoic acid
Overview
Description
2-Bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C7H4BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are substituted by bromine and fluorine atoms, respectively . This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
For instance, the bromine atom is a good leaving group, which might facilitate nucleophilic substitution reactions .
Pharmacokinetics
The presence of the bromine and fluorine atoms could potentially affect these properties, as they can influence the lipophilicity of the molecule .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-fluorobenzoic acid . For instance, factors such as pH and temperature could potentially affect its stability and interaction with its targets.
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can lead to a decrease in the enzyme’s activity, which can be useful in studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can be competitive or non-competitive, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to the activation or repression of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no toxic effects, while at higher doses, it can cause adverse effects such as toxicity or organ damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the biological response. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-bromo-3-fluorobenzoic acid involves several steps, starting from m-fluorobenzotrifluoride. The synthetic route includes nitration, bromination, reduction, deamination, separation, and hydrolysis . Here is a detailed description of the process:
Nitration: m-Fluorobenzotrifluoride is nitrated using sulfuric acid as a solvent to produce 4-fluoro-2-trifluoromethyl nitrobenzene.
Bromination: The nitro compound is then brominated using dibromohydantoin as the bromination reagent in the presence of sulfuric acid.
Reduction: The brominated nitro compound is reduced using reduced iron powder in the presence of acetic acid or ammonium chloride as a catalyst.
Deamination: The resulting amine compound undergoes deamination in hypophosphorous acid.
Separation: The product is separated by decompression and fractionation.
Hydrolysis: Finally, the compound is hydrolyzed using sulfuric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process is designed to be cost-effective, with readily available materials and mild reaction conditions to ensure safety and high yield .
Chemical Reactions Analysis
2-Bromo-3-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
- Substituted benzoic acids
- Biaryl compounds
- Various derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-fluorobenzoic acid is used in scientific research for various applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
These compounds share similar structural features but differ in the position of the halogen atoms, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
2-bromo-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRCBMPPEPNNDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307157 | |
Record name | 2-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132715-69-6 | |
Record name | 2-Bromo-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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